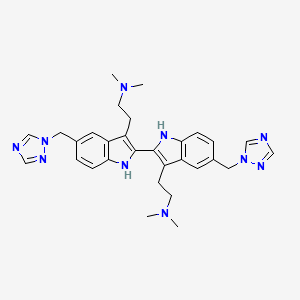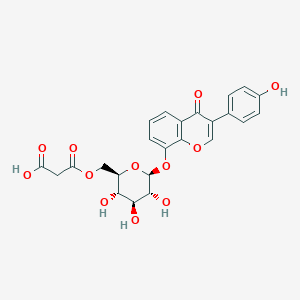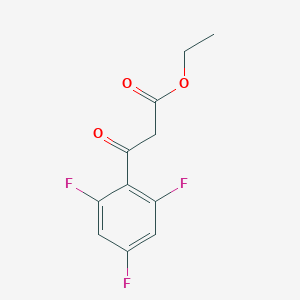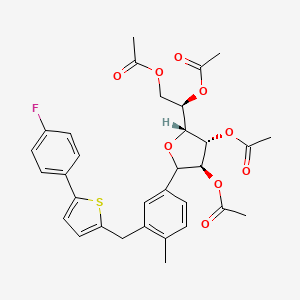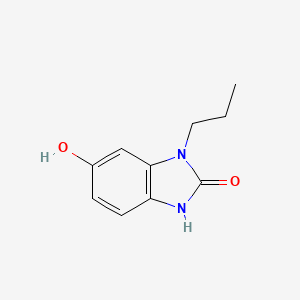
rac Epinephrine-5-Sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Epinephrine-5-Sulfonate, also known as 2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid, is an impurity of Epinephrine. Epinephrine is an endogenous catecholamine with combined α-and β-agonist activity, primarily produced by the adrenal medulla. It is known for its roles as a bronchodilator, cardiostimulant, mydriatic, and antiglaucoma agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Epinephrine-5-Sulfonate involves the sulfonation of Epinephrine. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group into the Epinephrine molecule. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfonating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored and controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
rac Epinephrine-5-Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives
Scientific Research Applications
rac Epinephrine-5-Sulfonate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Epinephrine impurities.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Epinephrine.
Mechanism of Action
rac Epinephrine-5-Sulfonate exerts its effects by acting as an agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in smooth muscle relaxation, particularly in bronchial tissues, alleviating bronchospasm and other respiratory symptoms .
Comparison with Similar Compounds
Similar Compounds
Epinephrine: The parent compound with similar adrenergic activity.
Norepinephrine: Another endogenous catecholamine with primarily α-adrenergic activity.
Isoproterenol: A synthetic catecholamine with strong β-adrenergic activity
Uniqueness
rac Epinephrine-5-Sulfonate is unique due to the presence of the sulfonate group, which imparts different chemical properties and reactivity compared to its parent compound, Epinephrine. This modification allows for distinct applications in research and industry, particularly in the study of sulfonated catecholamines and their interactions with biological systems .
Properties
Molecular Formula |
C9H13NO6S |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO6S/c1-10-4-7(12)5-2-6(11)9(13)8(3-5)17(14,15)16/h2-3,7,10-13H,4H2,1H3,(H,14,15,16) |
InChI Key |
VTQSYJXUXXJECU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C(=C1)S(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


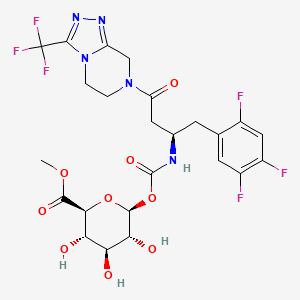
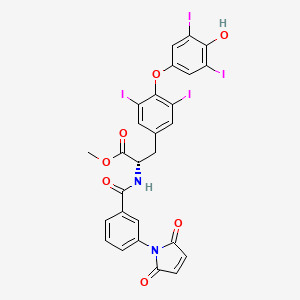
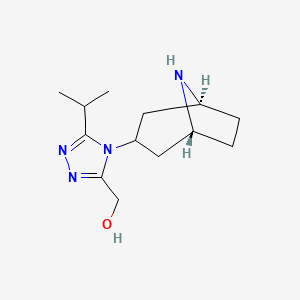
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
